2-Fluoro-5-iodo-4-methoxybenzaldehyde
Description
2-Fluoro-5-iodo-4-methoxybenzaldehyde (CAS: 2092532-66-4) is a halogenated aromatic aldehyde with the molecular formula C₈H₆FIO₂ and a molecular weight of 280.04 g/mol . Its structure features a benzaldehyde core substituted with fluorine (position 2), iodine (position 5), and methoxy (position 4) groups. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and heterocyclic chemistry due to the reactivity of its aldehyde group and the electronic effects of its substituents .
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFALARVZUXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: 2-Fluoro-5-iodo-4-methoxybenzoic acid.
Reduction: 2-Fluoro-5-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of novel drug candidates due to its unique structural features.
Agrochemicals: It is employed in the synthesis of compounds with potential herbicidal or pesticidal activity.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzaldehyde depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. Its functional groups, such as the aldehyde and halogen atoms, play crucial roles in these reactions by providing reactive sites for nucleophilic or electrophilic attack .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features include:
(a) 2-Fluoro-5-methoxybenzaldehyde
- Structure : Lacks the iodine substituent at position 3.
- Properties: Reduced molecular weight (165.12 g/mol) compared to the iodinated analog.
(b) 5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9)
- Structure : Substituted with iodine at position 5 and methoxy at position 2 (vs. position 4 in the target compound).
- Impact: Positional isomerism alters electronic distribution, affecting reactivity.
(c) 1,3-Difluoro-5-iodo-2-methoxybenzene (ASD2600)
- Structure : Contains two fluorine atoms (positions 1 and 3) and lacks the aldehyde group.
- Properties : Lower molecular weight (270.02 g/mol) and reduced polarity due to the absence of the aldehyde functionality. This compound is primarily used in cross-coupling reactions rather than condensation processes .
Physicochemical Properties
*Purity inferred from analogous compounds in .
Biological Activity
2-Fluoro-5-iodo-4-methoxybenzaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C8H6FIO3
Molecular Weight: 296.03 g/mol
The compound features a benzaldehyde structure with fluorine, iodine, and methoxy substituents, which influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis begins with commercially available precursors.
- Reactions: Key reactions include nucleophilic substitutions and oxidation processes to introduce the desired functional groups.
- Purification: The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.
Case Study: L1210 Mouse Leukemia Cells
A study evaluated the effects of this compound on L1210 mouse leukemia cells, revealing an IC50 value in the nanomolar range, indicating potent growth inhibition. The addition of thymidine reversed this effect, suggesting a mechanism involving nucleotide release within the cells .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate bacterial membranes effectively, leading to cell lysis.
Comparison with Similar Compounds
When compared to structurally similar compounds such as 2-Fluoro-4-methoxybenzoic acid and 5-Iodo-2-methoxybenzoic acid, this compound shows enhanced biological activity due to the synergistic effects of its unique substituents .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 2-Fluoro-4-methoxybenzoic acid | Moderate | Low |
| 5-Iodo-2-methoxybenzoic acid | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
